molecular formula C16H15Cl2N3O2 B14951225 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide

Cat. No.: B14951225
M. Wt: 352.2 g/mol
InChI Key: WCHBBNACAOBINM-AWQFTUOYSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a methoxyanilino group, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(2-methoxyanilino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H15Cl2N3O2

Molecular Weight

352.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C16H15Cl2N3O2/c1-23-15-5-3-2-4-14(15)19-10-16(22)21-20-9-11-6-7-12(17)8-13(11)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+

InChI Key

WCHBBNACAOBINM-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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